molecular formula C9H9ClO B13323533 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol

5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol

Cat. No.: B13323533
M. Wt: 168.62 g/mol
InChI Key: DZRZXHWANXITLM-UHFFFAOYSA-N
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Description

5-Chloro-7-methylbicyclo[420]octa-1(6),2,4-trien-7-ol is a bicyclic compound characterized by a unique structure that includes a chlorine atom and a methyl group attached to a bicyclo[420]octa-1(6),2,4-triene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methylbicyclo[4.2.0]octa-1(6),2,4-triene and a chlorinating agent.

    Chlorination: The chlorination step involves the introduction of a chlorine atom to the bicyclic ring system. This can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.

    Hydroxylation: The hydroxylation step introduces a hydroxyl group (-OH) to the compound. This can be accomplished using reagents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups, using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Formation of 5-chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one.

    Reduction: Formation of 7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol.

    Substitution: Formation of 5-azido-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol.

Scientific Research Applications

5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
  • 5-Methoxy-7-methylbicyclo[4.2.0]octa-1,3,5-trien-7-ol
  • 4-Methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one

Uniqueness

5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and hydroxyl groups provide versatile sites for further chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

5-chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol

InChI

InChI=1S/C9H9ClO/c1-9(11)5-6-3-2-4-7(10)8(6)9/h2-4,11H,5H2,1H3

InChI Key

DZRZXHWANXITLM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C1C(=CC=C2)Cl)O

Origin of Product

United States

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